molecular formula C9H11Te B14262202 CID 10996549

CID 10996549

Katalognummer: B14262202
Molekulargewicht: 246.8 g/mol
InChI-Schlüssel: KJFHLYLLCJZQBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 10996549” is a chemical entity listed in the PubChem database. This compound is known for its unique properties and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 10996549 involves specific chemical reactions and conditions. Detailed information about the synthetic routes and reaction conditions can be found in scientific literature and patents. Generally, the preparation methods include the use of specific reagents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The exact industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: CID 10996549 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and intermediates that are useful in different scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

CID 10996549 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, the compound has applications in industry, including the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of CID 10996549 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 10996549 can be identified using chemical databases and similarity search tools. These compounds share structural and functional similarities with this compound and may have comparable applications and properties.

Uniqueness: this compound is unique due to its specific chemical structure and properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective or suitable.

Conclusion

This compound is a versatile compound with significant importance in various scientific fields Its unique properties and wide range of applications make it a valuable tool for researchers and industries alike

Eigenschaften

Molekularformel

C9H11Te

Molekulargewicht

246.8 g/mol

InChI

InChI=1S/C9H11Te/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3

InChI-Schlüssel

KJFHLYLLCJZQBK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)[Te])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.